molecular formula C13H14N2O2 B184899 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 376359-05-6

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B184899
CAS RN: 376359-05-6
M. Wt: 230.26 g/mol
InChI Key: WWFUQDPIXVPKQB-UHFFFAOYSA-N
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Description

“3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to 3,5-dimethylpyrazole, which is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety linked to a 3,5-dimethylpyrazole ring . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.24 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties : Pyrazole derivatives, including 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promising antimicrobial and antifungal activities. For example, their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans, has been observed. These compounds have been synthesized and characterized using techniques like NMR, IR, UV, and mass spectrometry (Shubhangi et al., 2019).

  • Corrosion Inhibition : Studies on bipyrazole derivatives, including those related to this compound, have demonstrated potential as corrosion inhibitors. Their effectiveness is elucidated through parameters like EHOMO, ELUMO, gap energy, electronegativity, and global hardness (Wang et al., 2006).

  • Cytotoxic Effects and Cancer Research : Compounds like 1-benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole have been investigated for their cytotoxic properties against various cancer cell lines, including leukemia and melanoma cells. Research in this area often focuses on the synthesis and characterization of these compounds, as well as their biological activity (Sobiesiak et al., 2010).

  • Material Science Applications : The synthesis of cadmium(II) complexes using pyrazole ligands and their application in the shape-controlled growth of CdS nanocrystals for optical and photocatalytic activities has been explored. This research is significant in the field of nanomaterials and photodegradation of pollutants (Mondal et al., 2015).

  • Metal-Organic Frameworks (MOFs) : The use of 3,5-dimethylpyrazole derivatives in the construction of MOFs, which are significant for their potential applications in gas storage, separation, and catalysis, has been studied. For instance, linker extension strategies using metal coordination have been employed to create non-rigid MOFs (Wei et al., 2013).

Safety and Hazards

Safety information for “3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound .

properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(7-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFUQDPIXVPKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356103
Record name 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

376359-05-6
Record name 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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